N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClFN4O2/c1-30-11-5-6-17-14-18(7-10-22(17)30)23(31-12-3-2-4-13-31)16-28-24(32)25(33)29-19-8-9-21(27)20(26)15-19/h7-10,14-15,23H,2-6,11-13,16H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFVZDWCJFRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions where a suitable piperidine derivative is introduced.
Coupling with the Chloro-fluorophenyl Group: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the chloro-fluorophenyl group can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators. They may be used in assays to study protein-ligand interactions.
Medicine
Medicinally, this compound could be explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases. Its unique structure may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Generally, such compounds may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide analogs: Compounds with slight modifications in the chloro-fluorophenyl group or the tetrahydroquinoline moiety.
Other Amides: Compounds with similar amide linkages but different substituents.
Uniqueness
The uniqueness of N’-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key structural features include:
- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence binding affinity to biological targets.
- Tetrahydroquinoline and Piperidine Moieties : These heterocycles are known for their pharmacological properties, including their roles in CNS activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For example, a related compound showed in vitro antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and A-549 (lung cancer). The mechanism of action involved:
- Induction of Oxidative Stress : The compound disrupted cellular redox balance, leading to apoptosis.
- Inhibition of Key Signaling Pathways : It affected the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 20d | HCT-116 | 13 | Induction of oxidative stress |
| 20d | A-549 | 15 | Apoptosis via PI3K/AKT/mTOR pathway |
| 20d | MCF-7 | >50 | No significant effect observed |
Enzyme Inhibition
The compound also demonstrates inhibitory activity against various enzymes implicated in cancer progression. For instance, it has been shown to inhibit murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor pathway. This inhibition can lead to enhanced p53 activity and subsequent apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies indicate that treatment with related compounds results in G0/G1 phase arrest in cancer cells, preventing them from proliferating.
- Apoptosis Induction : The compound triggers both early and late stages of apoptosis as evidenced by Annexin V staining assays .
- Selective Cytotoxicity : It exhibits selective cytotoxicity towards cancer cells while sparing normal cells (as indicated by selectivity indexes).
Case Studies
In a recent clinical evaluation involving related tetrahydroquinoline derivatives:
- Patient Response : Patients with advanced solid tumors showed partial responses to treatment with compounds similar to this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting 3-chloro-4-fluoroaniline with ethanedioyl chloride under anhydrous conditions ().
- Piperidine and tetrahydroquinoline functionalization : Nucleophilic substitution at the ethyl bridge with piperidine and 1-methyl-1,2,3,4-tetrahydroquinoline-6-amine precursors ( ).
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, with acetonitrile/water gradients (70:30) achieving >95% purity ().
- Key Variables : Temperature (0–25°C for amidation), solvent choice (DCM or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) optimize yields ().
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10.2–10.8 ppm), and piperidine/tetrahydroquinoline methyl groups (δ 1.2–2.5 ppm) ( ).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 523.18 confirms the molecular formula C₂₆H₂₇ClFN₄O₂ ( ).
- HPLC-PDA : Retention time (~12.5 min) and UV absorption (λmax 254 nm) validate purity ().
Q. What structural features influence the compound’s solubility and stability?
- Methodological Answer :
- Hydrophobic Moieties : The tetrahydroquinoline and piperidine rings reduce aqueous solubility (logP ~3.5), requiring DMSO or ethanol for dissolution ().
- Stability : Degrades under extreme pH (<3 or >11) or prolonged light exposure. Store at -20°C in amber vials ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 3-chloro-4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding ().
- Piperidine Variants : Substitute piperidine with morpholine or thiomorpholine to alter pharmacokinetics ( ).
- Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability (MTT) to correlate structural changes with activity ().
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or SH-SY5Y) and ATP concentrations (1–10 µM) to minimize variability ().
- Metabolic Stability Testing : Liver microsome assays (human/rat) identify CYP450-mediated discrepancies in IC₅₀ values ( ).
Q. How can computational modeling predict target interactions and binding affinity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB:1M17) to map hydrogen bonds between the amide groups and kinase hinge regions ().
- MD Simulations : GROMACS (50 ns trajectories) assesses stability of ligand-receptor complexes (RMSD <2 Å) ().
Q. What in vitro/in vivo models are suitable for neuroprotective or oncological efficacy studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
